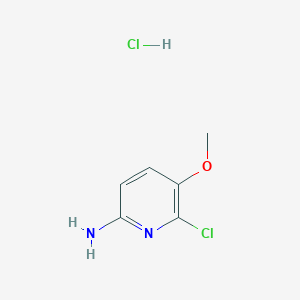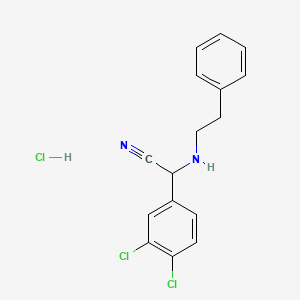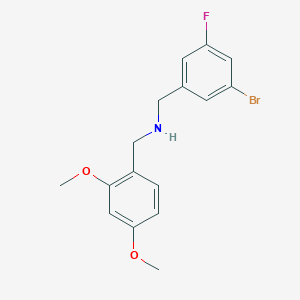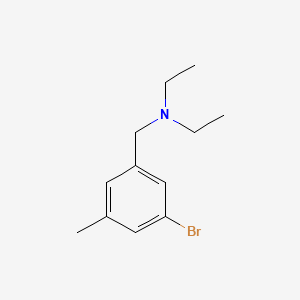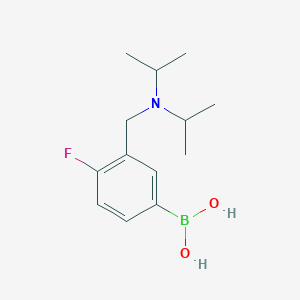
(3-((Diisopropylamino)methyl)-4-fluorophenyl)boronic acid
Overview
Description
Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups (OH). They are known for their stability and are commonly used in organic synthesis .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method involves the reaction of organometallic reagents with boranes . Another route involves electrophilic borates trapping phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
Boronic acids are planar compounds with sp2-hybridized boron atoms. The boron atom contains an empty p-orbital, allowing it to form stable five-membered cyclic structures with diols .Chemical Reactions Analysis
Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . They can also participate in other types of reactions, such as Stille couplings and microwave-heated heterogeneous palladium-catalyzed reactions .Physical And Chemical Properties Analysis
Boronic acids are generally stable and easy to handle. They are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-[[di(propan-2-yl)amino]methyl]-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BFNO2/c1-9(2)16(10(3)4)8-11-7-12(14(17)18)5-6-13(11)15/h5-7,9-10,17-18H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYIDOBCANTITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN(C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Diisopropylamino)methyl)-4-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



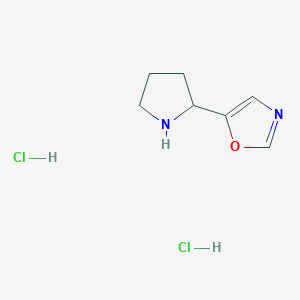
![1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate](/img/structure/B1458559.png)
![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)

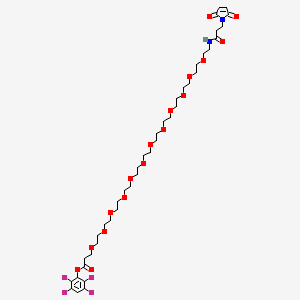
![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)
![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)

